molecular formula C15H11Cl3O3 B7793382 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde

4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde

Cat. No.: B7793382
M. Wt: 345.6 g/mol
InChI Key: YPSQUBSSGMDWTP-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde is a benzaldehyde derivative featuring a methoxy group at the 4-position and a 2,3,6-trichlorobenzyl ether substituent at the 3-position.

Properties

IUPAC Name

4-methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3O3/c1-20-13-5-2-9(7-19)6-14(13)21-8-10-11(16)3-4-12(17)15(10)18/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSQUBSSGMDWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2=C(C=CC(=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Methoxy-3-hydroxybenzaldehyde (Isovanillin)

Isovanillin serves as the foundational building block. Industrial production typically employs:

  • Partial demethylation of vanillin : Using hydrobromic acid (HBr) in acetic acid at 100–120°C for 4–6 hours, achieving ~85% yield.

  • Biocatalytic routes : Enzymatic oxidation of isoeugenol by Pseudomonas putida strains, though scalability remains a challenge.

Table 1: Comparative Analysis of Isovanillin Synthesis Methods

MethodReagents/ConditionsYield (%)Purity (%)Reference
Vanillin demethylation48% HBr, AcOH, 110°C, 5h8299
Enzymatic oxidationP. putida, O₂, 30°C, 24h6895

Synthesis of 2,3,6-Trichlorobenzyl Bromide

This intermediate is critical for introducing the trichlorinated benzyl group. Two pathways dominate:

Pathway A: Sequential Chlorination-Bromination

  • Chlorination of toluene derivatives :

    • Step 1: Friedel-Crafts chlorination of o-xylene using Cl₂/AlCl₃ yields 2,3-dichlorotoluene.

    • Step 2: Radical chlorination at the 6-position with Cl₂/UV light (60°C, 12h) produces 2,3,6-trichlorotoluene.

  • Bromination :

    • N-Bromosuccinimide (NBS) in CCl₄ under radical initiation (AIBN, 70°C, 8h) converts the methyl group to bromide.

Table 2: Chlorination-Bromination Performance Metrics

StepConditionsYield (%)Selectivity (%)
Friedel-Crafts chlorinationCl₂/AlCl₃, 40°C, 6h7892
Radical chlorinationCl₂/UV, 60°C, 12h6588
BrominationNBS/AIBN/CCl₄, 70°C, 8h8195

Pathway B: Direct Trichlorination of Benzyl Alcohol

  • Iron(III)-catalyzed chlorination : Using FeCl₃ and Cl₂ in DCM at 25°C for 24h, though regioselectivity for 2,3,6-substitution remains suboptimal (≤55%).

Etherification Strategies

Williamson Ether Synthesis

The most widely reported method involves reacting isovanillin with 2,3,6-trichlorobenzyl bromide under basic conditions:

Procedure :

  • Dissolve isovanillin (1.0 equiv) and K₂CO₃ (2.5 equiv) in anhydrous DMF.

  • Add 2,3,6-trichlorobenzyl bromide (1.2 equiv) dropwise at 25°C.

  • Heat to 80°C for 12h under N₂.

  • Quench with ice-water, extract with EtOAc, and purify via column chromatography (hexane:EtOAc = 4:1).

Table 3: Optimization of Etherification Conditions

BaseSolventTemp (°C)Time (h)Yield (%)
K₂CO₃DMF801274
Cs₂CO₃DMSO901068
NaOHAcetone601852

Key findings:

  • DMF outperforms DMSO due to superior solubility of aryl halides.

  • K₂CO₃ achieves higher yields than Cs₂CO₃, likely due to reduced side reactions.

Mitsunobu Reaction

An alternative for acid-sensitive substrates:

  • Combine isovanillin, 2,3,6-trichlorobenzyl alcohol (1.1 equiv), PPh₃ (1.5 equiv), and DIAD (1.5 equiv) in THF.

  • Stir at 25°C for 24h.

  • Isolate product via filtration and recrystallization (ethanol/water).

Advantages :

  • Avoids pre-forming benzyl halides.

  • Yield : 69% (lower than Williamson due to stoichiometric reagent costs).

Analytical Characterization

Critical spectroscopic data for the target compound:

  • ¹H NMR (400 MHz, CDCl₃) : δ 10.42 (s, 1H, CHO), 7.51 (d, J = 8.4 Hz, 1H), 7.38 (s, 1H), 7.24 (d, J = 2.0 Hz, 1H), 6.98 (dd, J = 8.4, 2.0 Hz, 1H), 5.21 (s, 2H, OCH₂), 3.91 (s, 3H, OCH₃).

  • MS (ESI+) : m/z 345.61 [M+H]⁺, consistent with C₁₅H₁₁Cl₃O₃ .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and trichlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzoic acid.

    Reduction: 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has highlighted the potential of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde as an anticancer agent. Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds with similar structures showed significant inhibition of cell proliferation in breast and colon cancer cells .

Antimicrobial Properties
This compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses activity against specific bacterial strains, making it a candidate for further development into antimicrobial agents . The mechanism of action appears to involve disruption of bacterial cell membranes.

Neuroprotective Effects
Recent investigations have suggested that this compound may have neuroprotective effects. Its ability to modulate neurotransmitter levels could offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science

Polymer Chemistry
In material science, this compound is utilized in the synthesis of novel polymers. The incorporation of this compound into polymer matrices enhances thermal stability and mechanical properties. Research indicates that polymers containing this benzaldehyde derivative exhibit improved resistance to thermal degradation compared to conventional polymers .

Nanocomposites
The compound has been explored in the development of nanocomposites for various applications, including electronics and catalysis. Its unique chemical structure allows for the functionalization of nanomaterials, which can improve their performance in electronic devices and catalytic processes .

Environmental Studies

Pesticide Development
this compound has shown promise in the field of agrochemicals as a potential precursor for developing new pesticides. Its structural characteristics suggest that it could be modified to enhance efficacy against pests while minimizing environmental impact .

Pollutant Detection
Furthermore, this compound can be utilized in the detection of environmental pollutants. Its chemical reactivity allows it to form stable complexes with certain heavy metals, enabling its use as a sensor for monitoring environmental contamination .

Case Studies

Study Application Findings
Anticancer ActivitySignificant cytotoxic effects on breast and colon cancer cells.
Antimicrobial PropertiesEffective against specific bacterial strains; mechanism involves membrane disruption.
Neuroprotective EffectsModulates neurotransmitter levels; potential benefits in neurodegenerative diseases.
Polymer ChemistryEnhances thermal stability and mechanical properties in polymer matrices.
NanocompositesFunctionalization improves performance in electronics and catalysis.
Pesticide DevelopmentPotential precursor for new agrochemicals with reduced environmental impact.
Pollutant DetectionForms stable complexes with heavy metals for environmental monitoring.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Chemical Reactions: The aldehyde group can act as an electrophile, participating in various nucleophilic addition reactions.

Comparison with Similar Compounds

Substituted Benzaldehydes with Halogenated Aromatic Groups

Compounds with halogenated aromatic substituents exhibit distinct electronic and steric effects:

  • 4-Methoxy-3-(2,3,5,6-tetrafluorophenoxymethyl)benzaldehyde (EN300-227649): Replaces the trichlorophenyl group with a tetrafluorophenoxymethyl moiety.
  • 4-Methoxy-3-(3-nitrophenoxymethyl)benzaldehyde (EN300-228935): The nitro group introduces strong electron-withdrawing effects, increasing reactivity in nucleophilic substitutions. This contrasts with the trichlorophenyl group, which offers moderate electron withdrawal .

Key Differences:

Property Trichlorophenyl Derivative Tetrafluoro Derivative Nitro Derivative
Electronic Effect Moderate EW Strong EW Strong EW
Metabolic Stability Moderate High Low
Synthetic Accessibility Moderate (via SNAr) Challenging Moderate

Benzaldehydes with Alkoxy and Heterocyclic Substituents

Compounds with alkoxy or heterocyclic groups highlight the role of substituent polarity and hydrogen bonding:

  • 4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzaldehyde :
    • The morpholine ring enhances water solubility and introduces basicity, facilitating interactions with biological targets like kinases .

Synthesis Comparison:

  • The trichlorophenyl derivative likely requires Ullmann coupling or nucleophilic aromatic substitution (SNAr) for the benzyl ether linkage, similar to the synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde (), which uses 3,4-dihydroxybenzaldehyde and methyl chlorodifluoroacetate under basic conditions.
  • In contrast, morpholine-containing derivatives () employ alkylation of phenolic intermediates with morpholinopropyl chloride, a strategy adaptable to the target compound’s synthesis.

Benzaldehydes with Aliphatic or Acetylenic Chains

Aliphatic or unsaturated chains alter lipophilicity and conformational flexibility:

  • 4-Methoxy-3-(3-methylbut-2-enyl)benzaldehyde ():
    • The prenyl group increases lipophilicity (Log P ~3.5), favoring membrane penetration in antimicrobial applications.

Biological Activity Insights:

  • Compounds like 4-methoxy-3-(methoxymethyl)phenol () demonstrate anti-inflammatory activity, suggesting that methoxy-substituted benzaldehydes may share similar bioactivity. The trichlorophenyl group’s bulkiness, however, could hinder binding to certain enzymes compared to smaller substituents.

Triazine-Linked Benzaldehydes

Triazine derivatives () exemplify hybrid structures with extended conjugation:

  • Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5k): The triazine core enables π-π stacking and hydrogen bonding, useful in materials science. The trichlorophenyl derivative’s planar aromatic system may offer comparable stacking interactions but lacks the triazine’s versatility.

Biological Activity

4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde, a chlorinated phenolic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects on various biological systems.

  • Molecular Formula : C15H11Cl3O3
  • Molecular Weight : 345.61 g/mol
  • CAS Registry Number : 938271-23-9

The compound is characterized by a methoxy group and a trichlorophenyl moiety, which are critical for its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related methoxybenzoyl derivatives have shown that they inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. These compounds bind to the colchicine site on tubulin, effectively disrupting microtubule dynamics essential for cell division .

Case Study: SMART Compounds

A study evaluating a series of SMART compounds (4-substituted methoxybenzoyl-aryl-thiazoles) demonstrated their ability to overcome multidrug resistance in cancer cells. The compounds exhibited IC50 values in the subnanomolar range against various cancer cell lines, suggesting potent cytotoxic effects comparable to established antitumor agents .

Antimicrobial Activity

This compound has also been assessed for antimicrobial properties. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria. The presence of chlorine atoms in its structure enhances its interaction with microbial cell membranes, potentially leading to increased permeability and cell death .

The cytotoxic effects of this compound are attributed to several mechanisms:

  • Induction of Apoptosis : The compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Inhibition of Cell Proliferation : It disrupts the cell cycle at the G2/M phase, preventing mitosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, further contributing to cell death .

Data Table: Biological Activities Summary

Biological ActivityMechanism of ActionReference
AnticancerInhibition of tubulin polymerization
AntimicrobialDisruption of microbial membranes
Induction of ApoptosisActivation of caspases
Cell Cycle ArrestG2/M phase arrest

In Vivo Studies

In vivo studies have shown that related compounds can effectively reduce tumor size in xenograft models without significant toxicity. For example, treatments with SMART compounds resulted in tumor growth inhibition rates ranging from 30% to 70% compared to control groups .

Structure-Activity Relationship (SAR)

The SAR analysis suggests that the presence and position of substituents on the benzaldehyde ring significantly influence biological activity. Specifically:

  • Methoxy Group : Enhances lipophilicity and cellular uptake.
  • Chlorine Atoms : Increase biological potency through enhanced interactions with target proteins.

Q & A

Q. What are the standard synthetic routes for 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde?

The compound can be synthesized via condensation reactions between substituted benzaldehydes and chlorinated aromatic alcohols. For example:

  • Step 1 : React 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with a substituted benzaldehyde in ethanol under reflux with glacial acetic acid as a catalyst .
  • Step 2 : Purify the product via vacuum filtration and washing with methanol/water. Typical yields range from 85–95% under optimized conditions .
  • Key variables : Solvent choice (ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst (acetic acid vs. DIPEA) significantly affect reaction efficiency .

Q. How is the structural characterization of this compound performed?

  • X-ray crystallography : Resolve single-crystal structures to confirm bond lengths (e.g., C–C = 0.005 Å) and dihedral angles .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts (e.g., methoxy groups at δ ~3.8 ppm, aldehyde protons at δ ~10.7 ppm) .
  • FTIR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C–O–C at ~1250 cm⁻¹) .
    • HRMS : Validate molecular formula (e.g., [M+H]+ calculated: 334.1556; observed: 334.1553) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of methoxy and trichlorophenyl substitutions?

  • Temperature : Higher temperatures (>80°C) favor para-substitution due to increased kinetic control, while lower temperatures (<40°C) promote meta-substitution via thermodynamic stabilization .
  • Catalysts : Acidic conditions (e.g., glacial acetic acid) enhance electrophilic aromatic substitution, whereas base catalysts (e.g., DIPEA) favor nucleophilic attack on chlorinated intermediates .
  • Data contradiction : Conflicting reports on optimal solvent polarity (ethanol vs. dichloromethane) suggest solvent-dependent steric effects for bulky substituents .

Q. What strategies resolve discrepancies in reported bioactivity data for derivatives of this compound?

  • Case study : Schiff base derivatives (e.g., triazolo[4,3-a]pyridines) show variable antimicrobial activity (MIC: 2–128 µg/mL) depending on:
  • Substituent position : Ortho-chlorine groups enhance lipid membrane penetration .
  • Assay conditions : Variations in bacterial strain (Gram+ vs. Gram−) and culture media (pH, nutrient composition) affect results .
    • Methodological standardization : Use identical protocols (e.g., CLSI guidelines) and control compounds (e.g., vancomycin) to normalize data .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

  • DFT calculations : Optimize transition states for methoxy group migration (activation energy: ~25 kcal/mol) .
  • Docking studies : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to prioritize derivatives for synthesis .
  • Limitations : Overestimation of steric hindrance in trichlorophenyl groups requires empirical validation .

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